BenchChemオンラインストアへようこそ!

Z-ATAD-FMK

Apoptosis Caspase Activity ER Stress

Procure Z-ATAD-FMK to specifically and irreversibly block caspase-12 with its FMK warhead, enabling definitive dissection of ER stress-mediated apoptosis—a mechanism relevant to cancer, neurodegeneration, and ischemia-reperfusion injury. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or pathway-specific alternatives for caspase-8 or -9, Z-ATAD-FMK uniquely isolates the ER stress cascade, providing unequivocal target validation and reliable model data for your studies.

Molecular Formula C24H33FN4O9
Molecular Weight 540.5454
Cat. No. B1574926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-ATAD-FMK
Molecular FormulaC24H33FN4O9
Molecular Weight540.5454
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ea / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-ATAD-FMK: A Caspase-12-Specific Inhibitor for ER Stress Apoptosis Research


Z-ATAD-FMK (carbobenzoxy-Ala-Thr-Ala-Asp-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor that specifically targets caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis [1]. This tetrapeptide-based compound features a fluoromethyl ketone (FMK) warhead that covalently binds to the catalytic cysteine residue in the active site of caspase-12, permanently inactivating the enzyme . As a research tool, Z-ATAD-FMK is widely employed to dissect the role of caspase-12 in ER stress pathways across various in vitro and in vivo models, and is distinct from pan-caspase inhibitors or those targeting the intrinsic mitochondrial pathway [2].

Why Z-ATAD-FMK Cannot Be Substituted by Other Caspase Inhibitors


Caspase inhibitors are not functionally interchangeable. Pan-caspase inhibitors like Z-VAD-FMK indiscriminately block multiple caspases, making it impossible to attribute observed effects to a specific pathway [1]. Inhibitors for caspase-8 (e.g., Z-IETD-FMK) and caspase-9 (e.g., Z-LEHD-FMK) target the extrinsic and intrinsic mitochondrial apoptosis pathways, respectively, and are ineffective at isolating the ER stress-specific cascade mediated by caspase-12 [2]. The use of Z-ATAD-FMK, a specific caspase-12 inhibitor, is therefore essential for definitive interrogation of ER stress-induced apoptosis, a pathway implicated in cancer, neurodegeneration, and ischemia-reperfusion injury [3].

Quantitative Evidence Differentiating Z-ATAD-FMK from Related Caspase Inhibitors


Direct Head-to-Head Comparison: Z-ATAD-FMK vs. Z-IETD-FMK in Caspase-8 Activity Assay

In an in vitro model of 7-ketocholesterol (7kCh)-induced apoptosis, pre-treatment with Z-ATAD-FMK (a caspase-12 inhibitor) led to a significant increase in caspase-8 activity, whereas pre-treatment with Z-IETD-FMK (a caspase-8 inhibitor) partially blocked caspase-8 activity as expected. This demonstrates that Z-ATAD-FMK does not inhibit caspase-8, highlighting its specificity for caspase-12 and its utility in dissecting distinct apoptotic pathways [1].

Apoptosis Caspase Activity ER Stress

In Vivo Comparison: Z-ATAD-FMK vs. Z-IETD-FMK and Z-LEHD-FMK in Ischemia-Reperfusion Injury

In a mouse model of ischemia-reperfusion injury (IRI), pre-treatment with Z-ATAD-FMK (caspase-12 inhibitor), Z-IETD-FMK (caspase-8 blocker), and Z-LEHD-FMK (caspase-9 inhibitor) were compared for their effects on caspase-3 activity in kidney tissue. While specific quantitative reductions for each inhibitor were not individually detailed in the abstract, the study demonstrates the utility of Z-ATAD-FMK in vivo to dissect the contribution of the ER stress pathway to renal injury, separate from mitochondrial (caspase-9) and extrinsic (caspase-8) pathways [1].

Ischemia-Reperfusion Injury In Vivo Caspase Inhibition

Cross-Study Comparison: Z-ATAD-FMK's Unique Effect on Caspase-9 Activity

Unlike pan-caspase inhibitors, Z-ATAD-FMK does not simply block all caspase activity. In HL-60 leukemia cells, Z-ATAD-FMK (50 µM) significantly reduced cardiotoxin III-mediated activation of caspase-9, whereas the caspase-9 inhibitor Z-LEHD-FMK (100 µM) also did so [1]. However, in a separate study with head kidney macrophages, Z-ATAD-FMK pre-treatment did not prevent the A. hydrophila-induced increase in caspase-9 activity, which was significantly lowered by Z-LEHD-FMK [2]. This context-dependent cross-talk highlights that Z-ATAD-FMK's effect on downstream caspases is not universal, a crucial consideration for experimental design that is not captured by broad-spectrum inhibitors.

Apoptosis Caspase Cross-talk ER Stress

Class-Level Inference: Specificity of Z-ATAD-FMK for ER Stress-Mediated Apoptosis

In multiple cancer cell models, the ER stress inhibitor salubrinal and Z-ATAD-FMK produce comparable protective effects against apoptosis induced by ER stress-activating agents. For instance, in osteoblastoma cells treated with bufotalin, both salubrinal and z-ATAD-fmk significantly inhibited cell death [1]. Similarly, in gallbladder cancer cells treated with Ginseng Rg3, z-ATAD-fmk significantly attenuated Rg3-induced cytotoxicity [2]. This class-level concordance between a broad ER stress inhibitor and a specific caspase-12 inhibitor strongly supports that Z-ATAD-FMK is a selective and effective tool for blocking the terminal, caspase-12-dependent step of the ER stress apoptotic pathway, as opposed to other caspase inhibitors that do not show this pattern.

ER Stress Cancer Apoptosis

Functional Outcome Comparison: Z-ATAD-FMK in Oxygen-Glucose Deprivation (OGD) Injury Model

In a primary mouse astrocyte model of oxygen-glucose deprivation (OGD), pre-treatment with Z-ATAD-FMK (caspase-12-specific inhibitor) attenuated cell injury and apoptosis, and decreased the levels of NLRP3, caspase-1, IL-1β, and cleaved caspase-3 [1]. This study provides direct evidence of a functional benefit (reduced cell death and inflammasome activation) from specific caspase-12 inhibition, a role that cannot be inferred from using pan-caspase or other pathway-specific inhibitors like Z-LEHD-FMK or Z-IETD-FMK, which would either mask this effect or fail to intervene.

Stroke Ischemia Astrocytes Inflammasome

Key Research Applications of Z-ATAD-FMK Based on Validated Differentiation Evidence


Dissecting ER Stress-Specific Apoptosis in Cancer Research

Use Z-ATAD-FMK in in vitro cancer cell models to confirm the involvement of ER stress-mediated apoptosis. As demonstrated in osteoblastoma and gallbladder cancer cells, Z-ATAD-FMK's ability to significantly inhibit apoptosis induced by compounds like bufotalin and Ginseng Rg3 validates the role of caspase-12 as a critical executioner in these contexts [6][5]. This is essential for validating ER stress as a therapeutic target and for screening compounds that may act through this pathway, distinct from mitochondrial apoptosis.

Investigating Ischemia-Reperfusion Injury (IRI) Mechanisms In Vivo

Employ Z-ATAD-FMK in in vivo rodent models of IRI to specifically target the ER stress component of tissue damage. As shown in renal IRI, pre-treatment with Z-ATAD-FMK allows for the direct assessment of caspase-12's contribution to injury, separate from the effects of caspase-8 and -9 [6]. This is critical for elucidating the complex signaling networks underlying IRI and for evaluating the therapeutic potential of ER stress pathway inhibition.

Elucidating Cross-Talk Between Apoptotic Pathways

Utilize Z-ATAD-FMK in studies designed to understand the regulatory interactions between the ER stress (caspase-12), extrinsic (caspase-8), and intrinsic (caspase-9) apoptotic pathways. Its unique, context-dependent effects on downstream caspases (e.g., increasing caspase-8 activity in some models [6], while failing to block caspase-9 in others [5]) make it an indispensable tool for mapping complex signaling networks, a task impossible with non-specific pan-caspase inhibitors.

Modeling Neuroprotection in Stroke and Neurodegeneration Research

Apply Z-ATAD-FMK in in vitro models of neurological injury, such as oxygen-glucose deprivation (OGD) in astrocytes, to study the role of caspase-12 in cell death and neuroinflammation. The compound's ability to attenuate OGD-induced injury and inhibit NLRP3 inflammasome activation [6] provides a specific, target-validated tool for exploring neuroprotective strategies and the molecular underpinnings of conditions like ischemic stroke.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-ATAD-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.